Cas no 476481-75-1 (3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- F1051-0133
- 3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
- 648-612-2
- AKOS001410748
- Z247616424
- 3-methyl-7-nonyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 476481-75-1
- 3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- Inchi: 1S/C25H36N6O2/c1-3-4-5-6-7-8-12-15-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-18-16-29(17-19-30)20-13-10-9-11-14-20/h9-11,13-14H,3-8,12,15-19H2,1-2H3,(H,27,32,33)
- InChI Key: MLVNPKOCDZZPTP-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C)C(N1)=O)N=C(N2CCCCCCCCC)N1CCN(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 452.28997441Da
- Monoisotopic Mass: 452.28997441Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 73.7Ų
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1051-0133-2μmol |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-5μmol |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-10μmol |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-20μmol |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-1mg |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-2mg |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-3mg |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-4mg |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-5mg |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
| Life Chemicals | F1051-0133-10mg |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-75-1 | 90%+ | 10mg |
$79.0 | 2023-07-06 |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Comprehensive Overview of 3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 476481-75-1)
The compound 3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 476481-75-1) is a structurally complex purine derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a purine-2,6-dione core substituted with a 4-phenylpiperazine moiety and a nonyl chain, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential interactions with adenosine receptors, which are critical in modulating neurological and cardiovascular functions.
In recent years, the demand for novel purine-based compounds has surged due to their therapeutic potential in treating conditions like inflammation, neurodegenerative diseases, and metabolic disorders. The 3-methyl-7-nonyl side chain in this compound enhances its lipophilicity, potentially improving its bioavailability and membrane permeability. Meanwhile, the 4-phenylpiperazin-1-yl group is known to contribute to receptor binding affinity, a feature often explored in the design of CNS-targeting drugs. These attributes align with current trends in precision medicine and targeted therapy, where molecular specificity is paramount.
From a synthetic chemistry perspective, the preparation of 3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multi-step organic transformations, including alkylation and condensation reactions. Its CAS No. 476481-75-1 serves as a unique identifier in chemical databases, facilitating research reproducibility and regulatory compliance. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity and structural integrity, which are critical for applications in high-throughput screening and drug candidate optimization.
The compound’s potential applications extend to enzyme inhibition studies, particularly those involving phosphodiesterases (PDEs) and kinases. Given the rising interest in small-molecule inhibitors for treating chronic diseases, this molecule’s modular design offers opportunities for structural diversification. For instance, modifications to the nonyl chain or phenylpiperazine group could yield derivatives with tailored pharmacokinetic profiles. Such strategies are frequently discussed in forums on medicinal chemistry and computational drug design, reflecting the compound’s relevance in contemporary research.
Environmental and safety considerations are also paramount when handling 3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. While not classified as hazardous, standard laboratory precautions—such as using personal protective equipment (PPE) and proper ventilation—are recommended. Its stability under various pH and temperature conditions is an active area of investigation, particularly for formulation scientists exploring its compatibility with excipients in drug delivery systems.
In summary, 3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 476481-75-1) represents a promising scaffold in drug development, bridging gaps between chemical synthesis and biological activity. Its study aligns with global efforts to address unmet medical needs through innovative chemistry, making it a compelling topic for researchers and industry professionals alike.
476481-75-1 (3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)